molecular formula C11H17NO4 B12980097 tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12980097
M. Wt: 227.26 g/mol
InChI Key: OHWVXLLZPWSGQE-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms within the ring system adds to its chemical versatility and reactivity.

Preparation Methods

The synthesis of tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. For example, the use of tert-butyl chloroformate and a suitable amine can lead to the formation of the desired spirocyclic compound .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as column chromatography or recrystallization to isolate the final product.

Chemical Reactions Analysis

tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The reaction conditions can vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents.

Major products formed from these reactions can include derivatives with modified functional groups, such as hydroxyl or amino groups

Scientific Research Applications

tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has found applications in various scientific research areas. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique spirocyclic structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity .

In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets and modulate specific pathways makes it a promising candidate for the development of new therapeutic agents. Additionally, its structural features can be utilized to design molecules with improved pharmacokinetic properties and reduced toxicity.

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the spirocyclic core and functional groups allows it to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or chemical effect.

The molecular targets and pathways involved can vary depending on the specific application of the compound. For example, in drug discovery, it may target enzymes involved in disease pathways, while in industrial applications, it may interact with catalysts or other reactive species to facilitate chemical transformations.

Comparison with Similar Compounds

tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds to highlight its uniqueness. Similar compounds include tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate and tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These compounds share the spirocyclic framework but differ in the presence of heteroatoms and functional groups.

The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-5-11(6-12)7-15-4-8(11)13/h4-7H2,1-3H3

InChI Key

OHWVXLLZPWSGQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC2=O

Origin of Product

United States

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